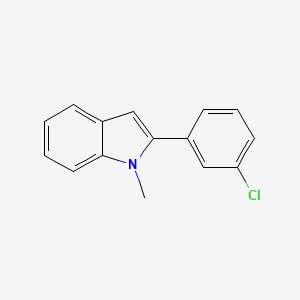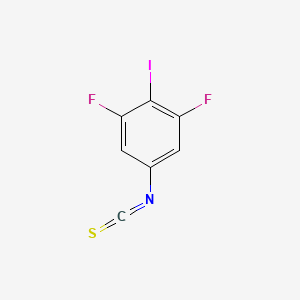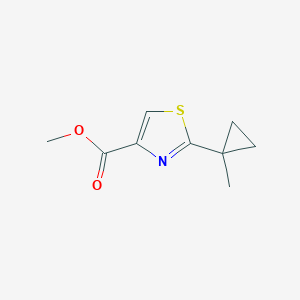
Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate: is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a methylating agent. One common method is the reaction of 2-aminothiazole with methyl chloroformate under basic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学的研究の応用
Chemistry: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: Thiazole derivatives, including this compound, have shown potential in various biological applications. They exhibit antimicrobial, antifungal, antiviral, and anticancer activities . These compounds are being investigated for their potential use in drug development and as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications, including as a catalyst in chemical reactions .
作用機序
The mechanism of action of Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .
類似化合物との比較
- Methyl 2-chloro-4-thiazolecarboxylate
- 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Thiophene derivatives
Comparison: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC名 |
methyl 2-(1-methylcyclopropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-9(3-4-9)8-10-6(5-13-8)7(11)12-2/h5H,3-4H2,1-2H3 |
InChIキー |
AJUATMBUZKNBKD-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=NC(=CS2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




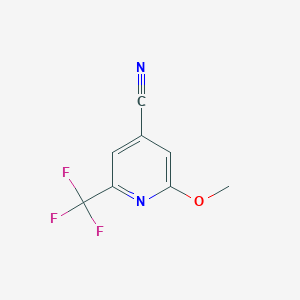
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)
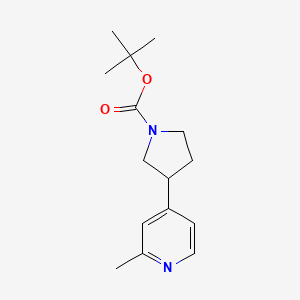
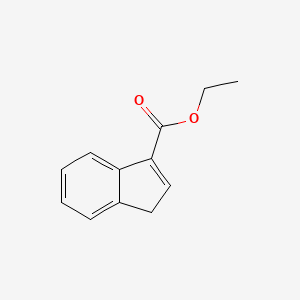
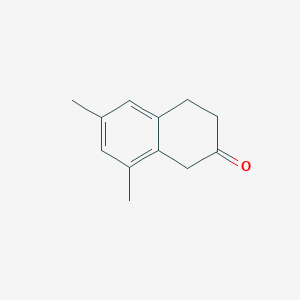
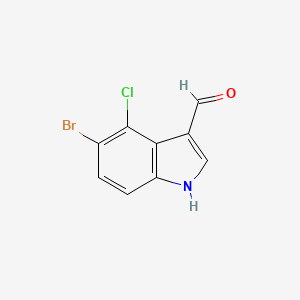
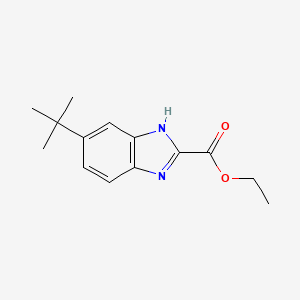
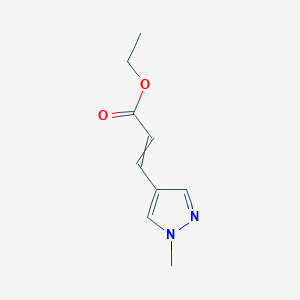
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
